molecular formula C10H15NO B1215163 N-Methyl 4-Methoxyphenethylamine CAS No. 4091-50-3

N-Methyl 4-Methoxyphenethylamine

Cat. No.: B1215163
CAS No.: 4091-50-3
M. Wt: 165.23 g/mol
InChI Key: JCMWSVNNSPUNER-UHFFFAOYSA-N
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Description

Contextualizing N-Methyl-4-Methoxyphenethylamine within Phenethylamine (B48288) Alkaloid Research

N-Methyl-4-methoxyphenethylamine belongs to the extensive chemical class of substituted phenethylamines. nih.gov The foundational structure of this class is phenethylamine, which consists of a phenyl ring connected to an amino group by a two-carbon sidechain. nih.govhumanjournals.com Substituted phenethylamines are a diverse group of compounds that includes endogenous neurotransmitters, alkaloids found in nature, and synthetic molecules. mdpi.com The structural variations within this family, achieved through the substitution of hydrogen atoms on the phenyl ring, sidechain, or amino group, give rise to a wide array of chemical properties and biological activities. nih.gov

N-Methyl-4-methoxyphenethylamine is characterized by two specific substitutions on the basic phenethylamine structure: a methoxy (B1213986) group (-OCH3) at the para (4th) position of the phenyl ring and a methyl group (-CH3) on the nitrogen atom of the amino group, making it a secondary amine. nih.gov This places it in contrast to its parent compound, 4-methoxyphenethylamine (B56431) (4-MPEA), which is a primary amine. wikipedia.org The phenethylamine framework is a key component in many biologically active molecules, and research in this area often explores how different substitutions influence their interactions with biological systems. mdpi.comsigmaaldrich.com

Historical Perspectives on the Study of N-Methyl-4-Methoxyphenethylamine

N-Methyl-4-methoxyphenethylamine, also referred to as N,O-dimethyltyramine, has been identified as a naturally occurring compound in some plant species, such as Aloe rauhii and Aloe somaliensis. nih.gov Its presence in the natural world, alongside its semi-synthetic accessibility, has contributed to its availability for academic research. The compound is functionally related to tyramine (B21549) and its parent compound 4-methoxyphenylethylamine. nih.gov

Significance and Research Rationale for Investigating N-Methyl-4-Methoxyphenethylamine

The primary research interest in N-Methyl-4-methoxyphenethylamine stems from its specific biological activities, which make it a useful tool in pharmacological studies. One of its most well-documented properties is its action as a potent mast cell degranulator, which leads to the release of histamine (B1213489). nih.gov This characteristic has led to its use in experimental models to study the processes of histamine release and allergic-type reactions.

Furthermore, research has shown that N-Methyl-4-methoxyphenethylamine and its related homologs are inhibitors of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. nih.gov Specifically, studies have investigated its ability to inhibit the MAO-catalyzed deamination of both tyramine and tryptamine (B22526). nih.govmdpi.com The study of such inhibitors is significant for understanding the regulation of monoaminergic systems in the body. The compound is also noted as a metabolite. nih.gov

Current Research Landscape and Gaps Pertaining to N-Methyl-4-Methoxyphenethylamine

The current research landscape for the broader phenethylamine class is highly active, with ongoing efforts to develop new synthetic methods, analytical techniques for their detection, and investigations into their potential therapeutic applications. mdpi.comresearchgate.net However, a comprehensive review of recent literature reveals that dedicated studies focusing specifically on N-Methyl-4-methoxyphenethylamine are limited.

Much of the existing research on this particular compound is older, and there is a noticeable lack of recent, in-depth pharmacological and toxicological profiling. While its role as a mast cell degranulator and MAO inhibitor is established, a more detailed understanding of its receptor binding affinities, mechanism of action at a molecular level, and its full metabolic fate remains to be thoroughly elucidated.

Therefore, a significant gap in the research pertains to a modern, comprehensive characterization of N-Methyl-4-methoxyphenethylamine. Future research could focus on:

Detailed receptor screening to identify its targets in the central nervous system and periphery.

In-depth investigation of its structure-activity relationship compared to other N-methylated and methoxy-substituted phenethylamines.

Elucidation of its complete metabolic pathways and pharmacokinetic profile.

Exploration of its potential as a pharmacological probe to investigate specific biological pathways.

While the broader family of phenethylamines continues to be a major focus of medicinal chemistry, many of its less common members, including N-Methyl-4-methoxyphenethylamine, represent an underexplored area of chemical space. mdpi.com

Data Tables

Chemical and Physical Properties of N-Methyl-4-Methoxyphenethylamine

PropertyValue
IUPAC Name 2-(4-methoxyphenyl)-N-methylethanamine nih.gov
Molecular Formula C₁₀H₁₅NO nih.gov
Molecular Weight 165.23 g/mol nih.gov
Appearance Colorless liquid or crystalline solid evitachem.com
CAS Number 4091-50-3 nih.gov
InChI Key JCMWSVNNSPUNER-UHFFFAOYSA-N nih.gov
SMILES CNCCC1=CC=C(C=C1)OC nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)-N-methylethanamine
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6,11H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMWSVNNSPUNER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193904
Record name Compound 48-80
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4091-50-3
Record name 4-Methoxy-N-methylbenzeneethanamine
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Record name Compound 48-80
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Record name N-Methyl-2-(4-methoxyphenyl)ethylamine
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Record name 4-METHOXY-N-METHYLBENZENEETHANAMINE
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Advanced Spectroscopic and Analytical Characterization of N Methyl 4 Methoxyphenethylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including N-Methyl-4-methoxyphenethylamine. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a detailed map of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. For N-Methyl-4-methoxyphenethylamine, the ¹H-NMR spectrum reveals distinct signals corresponding to the different types of protons present. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two doublets in the range of δ 7.0-7.3 ppm. researchgate.net The three protons of the methoxy (B1213986) group (OCH₃) characteristically produce a sharp singlet at approximately 3.8 ppm. researchgate.net The protons of the ethylamine (B1201723) side chain exhibit signals at higher fields. The methylene (B1212753) (CH₂) protons adjacent to the aromatic ring and the N-methyl (NCH₃) group protons show specific chemical shifts and coupling patterns that are instrumental in confirming the structure.

Table 1: ¹H-NMR Spectroscopic Data for N-Methyl-4-methoxyphenethylamine and Related Compounds

Proton Type N-Methyl-4-methoxyphenethylamine (Predicted) 4-Methoxy-N-ethylamphetamine (Experimental, ppm) researchgate.netN-methylethanamine (Experimental, ppm) docbrown.info
Aromatic CH~ 6.8 - 7.27.0 (d), 7.3 (d)-
Methoxy OCH₃~ 3.83.8 (s)-
Ar-CH₂~ 2.7 - 2.92.8 (dd), 3.1 (dd)-
N-CH₂~ 2.7 - 2.93.2 (m)2.65 (q)
N-CH₃~ 2.4-2.30 (s)
NHVaries-1.20 (s)
CH₂-CH₃-1.3 (t)1.10 (t)

Note: (s) = singlet, (d) = doublet, (t) = triplet, (q) = quartet, (m) = multiplet, (dd) = doublet of doublets. Data for N-Methyl-4-methoxyphenethylamine is predicted based on analogous structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in N-Methyl-4-methoxyphenethylamine gives rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are indicative of the carbon's local electronic environment. For instance, sp²-hybridized carbons of the aromatic ring resonate in the downfield region (typically δ 110-160 ppm), with the carbon attached to the methoxy group appearing at the lower end of this range due to shielding effects. libretexts.org The sp³-hybridized carbons of the ethylamine side chain and the N-methyl group appear at higher fields (upfield). The carbon of the methoxy group itself is also readily identifiable.

Table 2: ¹³C-NMR Spectroscopic Data for N-Methyl-4-methoxyphenethylamine and Related Compounds

Carbon Type N-Methyl-4-methoxyphenethylamine (Predicted, ppm) 4-Methoxy-N-ethylamphetamine (Reference, ppm) N-methylethanamine (Experimental, ppm) docbrown.info
Aromatic C (substituted)~ 158, ~130--
Aromatic CH~ 129, ~114--
Methoxy OCH₃~ 55--
Ar-CH₂~ 35--
N-CH₂~ 52--
N-CH₃~ 34-36.3
CH₂-CH₃--15.2

Note: Predicted values are based on established chemical shift correlations.

Mass Spectrometry (MS) for Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed for the identification and purity assessment of N-Methyl-4-methoxyphenethylamine by determining its molecular weight and fragmentation pattern.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern is a unique "fingerprint" that can be used for identification. For phenethylamines, characteristic fragmentation involves cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium (B1234903) ion or related structures. researchgate.net For N-Methyl-4-methoxyphenethylamine, the molecular ion peak [M]⁺ would be expected, along with prominent fragment ions resulting from the loss of the N-methyl group and cleavage of the ethylamine side chain. The mass spectrum of the related compound 4-methoxy-N-ethylamphetamine shows characteristic fragments at m/z 72 (base peak), 121, and 192. researchgate.net

Table 3: Characteristic EI-MS Fragments of Related Phenethylamines

Compound Molecular Ion (M⁺) Base Peak (m/z) Other Key Fragments (m/z)
4-Methoxyamphetamine16544121, 91, 77
4-Methoxy-N-ethylamphetamine19372121, 192
N-Methylethylamine594458

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-Methyl-4-methoxyphenethylamine would display characteristic absorption bands corresponding to its key structural features. These include N-H stretching vibrations for the secondary amine, C-H stretching from the aromatic ring and alkyl chain, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group. The IR spectrum for the hydrochloride salt of the related compound 4-methoxy-N-ethylamphetamine shows an absorbance pattern consistent with a secondary amine halogen (HCl) ion-pair and a para-disubstituted aromatic ring. researchgate.net

Table 4: Key IR Absorption Frequencies for N-Methyl-4-methoxyphenethylamine (Predicted)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Secondary Amine (N-H)Stretch3300 - 3500 (broad)
Aromatic C-HStretch3000 - 3100
Alkyl C-HStretch2850 - 3000
Aromatic C=CStretch1450 - 1600
C-NStretch1000 - 1250
C-O (Aryl Ether)Stretch1200 - 1275 (asymmetric), 1000-1075 (symmetric)

Chromatographic Techniques in N-Methyl-4-Methoxyphenethylamine Research

Chromatographic techniques are essential for the separation, identification, and quantification of N-Methyl-4-methoxyphenethylamine from complex mixtures. Thin-layer chromatography (TLC) and gas chromatography (GC) are particularly useful methods. rsc.org In TLC, the compound is separated based on its differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. The retention factor (Rf) value is a characteristic property under specific chromatographic conditions. Gas chromatography separates volatile compounds based on their boiling points and interactions with a stationary phase within a capillary column. The retention time (Rt) is a key identifier. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Analogues

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates chemical mixtures and identifies the components at a molecular level. In the context of N-Methyl-4-methoxyphenethylamine and its analogues, GC-MS plays a crucial role in distinguishing between closely related structures.

Research has shown that while N-Methyl-4-methoxyphenethylamine and its isomers can have very similar mass spectra, derivatization can significantly enhance differentiation. For instance, the formation of perfluoroacyl derivatives, such as pentafluoropropionamides and heptafluorobutyrylamides, leads to unique fragmentation patterns. nih.gov These patterns, resulting from the cleavage of the alkyl carbon-nitrogen bond, allow for specific identification of side-chain isomers. nih.gov The heptafluorobutyrylamide derivatives, in particular, provide a greater number of fragment ions, which aids in the individualization of regioisomeric substances. nih.gov

The gas chromatographic separation of these derivatives on non-polar stationary phases effectively resolves them. nih.gov Studies on related methoxyphenethylamine isomers have demonstrated that elution order can be predictable; for example, 2-methoxyphenethylamine (B1581544) derivatives tend to elute before 3-substituted and 4-substituted isomers. ojp.gov This chromatographic behavior, combined with the distinct mass spectra of the derivatives, provides a robust method for the analysis of N-Methyl-4-methoxyphenethylamine and its analogues.

Table 1: GC-MS Data for Analogues and Derivatives

Compound/DerivativeKey Mass Fragment Ions (m/z)Elution Characteristics
4-Methoxy-3-methylphenethylamine Isomers58, 135/136Similar to 3,4-MDMA
Pentafluoropropionamide DerivativesUnique hydrocarbon fragmentsAllows for side-chain identification
Heptafluorobutyrylamide DerivativesMore fragment ions than pentafluoro...Enhanced molecular individualization
2-Methoxyphenethylamine Derivatives-Elutes first among regioisomers
4-Methoxyphenethylamine (B56431) Derivativesm/z 121 (higher abundance)Last to elute among regioisomers

This table is generated based on findings from related phenethylamine (B48288) analogue studies and illustrates the principles of GC-MS analysis in this chemical class.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of N-Methyl-4-methoxyphenethylamine and quantifying its concentration in various samples. This technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

For the analysis of related phenethylamine derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. A typical setup might involve an octadecyl silane (B1218182) (C18) column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a controlled pH. ptfarm.plresearchgate.net Ultraviolet (UV) detection is frequently used, with the wavelength set to a value where the analyte exhibits maximum absorbance, ensuring high sensitivity. ptfarm.plresearchgate.net

Method validation is a critical aspect of HPLC analysis to ensure the reliability of the results. This process involves evaluating parameters such as selectivity, precision, accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ). ptfarm.plresearchgate.net For example, a linear relationship between the concentration of the analyte and the detector response (peak area) is established to allow for accurate quantification. ptfarm.pl The stability of the analyte under the analytical conditions is also assessed to prevent degradation during the analysis. ptfarm.pl

Table 2: Typical HPLC Parameters for Phenethylamine Analysis

ParameterTypical Value/Condition
Column Octadecyl (C18), e.g., LiChrosorb® RP-18
Mobile Phase Acetonitrile/Phosphate Buffer (e.g., pH 2-3)
Detection UV, e.g., at 239 nm
Flow Rate -
Injection Volume -
Linearity (Correlation Coefficient) > 0.999

This table represents typical parameters and values that would be established during the development and validation of an HPLC method for N-Methyl-4-methoxyphenethylamine.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the molecule.

For N-Methyl-4-methoxyphenethylamine, the molecular formula is C₁₀H₁₅NO. nih.govcymitquimica.com The theoretical elemental composition can be calculated from this formula and the atomic weights of carbon, hydrogen, nitrogen, and oxygen. An experimental elemental analysis, typically performed using a combustion analyzer, would yield the mass percentages of these elements in a sample of the compound.

The process involves combusting a small, precisely weighed sample of the substance in a stream of oxygen. The combustion products (carbon dioxide, water, and nitrogen oxides) are collected and measured, allowing for the calculation of the mass of each element in the original sample. youtube.com These masses are then converted to percentages.

By comparing the experimentally determined elemental composition with the theoretical values, the purity of the sample can be assessed and the empirical formula can be verified. libretexts.org The empirical formula is then compared to the molecular formula, which can be determined if the molar mass of the compound is known. youtube.com

Table 3: Elemental Composition of N-Methyl-4-methoxyphenethylamine (C₁₀H₁₅NO)

ElementAtomic Mass ( g/mol )Moles in FormulaMolar Mass Contribution ( g/mol )Theoretical Mass Percentage (%)
Carbon (C)12.0110120.1072.69
Hydrogen (H)1.011515.159.17
Nitrogen (N)14.01114.018.48
Oxygen (O)16.00116.009.69
Total 165.26 100.00

X-ray Crystallography for Solid-State Structure Determination

The crystal is then bombarded with a beam of X-rays, and the diffracted beams are recorded by a detector. nih.gov The resulting diffraction pattern is a complex set of spots of varying intensity. By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated. From this electron density map, the positions of the individual atoms can be determined, revealing the precise molecular structure. nih.govnih.gov

The data obtained from X-ray crystallography, such as the crystal system, space group, and unit cell dimensions, provide unambiguous proof of the compound's structure. nih.gov This technique is considered the gold standard for structural elucidation of crystalline solids.

Table 4: Hypothetical Crystallographic Data Parameters for N-Methyl-4-methoxyphenethylamine

ParameterDescription
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, C2/c
Unit Cell Dimensions (Å) a, b, c
Unit Cell Angles (°) α, β, γ
Volume (ų) V
Z Number of molecules per unit cell
Calculated Density (g/cm³) D_c

This table outlines the types of data that would be obtained from a successful X-ray crystallographic analysis of N-Methyl-4-methoxyphenethylamine.

Pharmacological and Neurochemical Investigations of N Methyl 4 Methoxyphenethylamine

In Vitro Pharmacological Profiling

N-Methyl-4-methoxyphenethylamine's interaction with adrenergic receptors, particularly the alpha-2 (α2) subtype, is a key area of its pharmacological profile. The α2-adrenergic receptor is a G protein-coupled receptor (GPCR) that plays a significant role in modulating the release of neurotransmitters like norepinephrine (B1679862) and epinephrine (B1671497) in both the central and peripheral nervous systems. wikipedia.org Agonists at this receptor generally have sedative, muscle relaxant, and analgesic effects. wikipedia.org

Studies on related compounds suggest that phenethylamines can exhibit affinity for α2 adrenergic receptors. researchgate.net For instance, mescaline, a structurally related phenethylamine (B48288), demonstrates binding affinity for α2A receptors. researchgate.net The binding of ligands to the α2 adrenergic receptor can be complex, sometimes involving a pre-coupled state with a guanine (B1146940) nucleotide-binding protein (N protein). nih.gov While specific binding affinity data (such as Kᵢ values) for N-Methyl-4-methoxyphenethylamine at α2 adrenergic receptor subtypes is not extensively detailed in the provided information, the known interactions of similar phenethylamine derivatives suggest this is a relevant target for its pharmacological actions. researchgate.netfrontiersin.org The α2a adrenergic receptor, in particular, has been identified as a primary mediator of spinal adrenergic analgesia and is crucial for the synergistic analgesic effects observed with opioids. nih.gov

N-Methyl-4-methoxyphenethylamine is expected to interact with the dopamine (B1211576), norepinephrine, and serotonin (B10506) neurotransmitter systems, primarily through its action on monoamine transporters. nih.govnih.gov These transporters (DAT, NET, and SERT respectively) are crucial for regulating the extracellular concentrations of these key neurotransmitters involved in mood, cognition, and behavior. mdpi.com

Research on analogous compounds provides insight into these interactions. For example, studies on N-alkylated analogs of 4-methylamphetamine have shown that these compounds can inhibit the uptake of dopamine, norepinephrine, and serotonin. nih.gov Specifically, N-methyl-4-methylamphetamine acts as a substrate-type releaser at DAT, NET, and SERT, meaning it is transported into the neuron and triggers the release of the neurotransmitter. nih.govnih.gov This action increases the concentration of these monoamines in the synaptic cleft. The potency and mechanism of action (releaser vs. inhibitor) can be influenced by the structure of the N-alkyl substituent. nih.govnih.gov

The parent compound, 4-methoxyphenethylamine (B56431), is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine (B21549) and tryptamine (B22526), which indirectly affects the levels of monoamine neurotransmitters. nih.govsigmaaldrich.com Given this, N-methylation to form N-Methyl-4-methoxyphenethylamine likely modulates its interaction with the monoamine systems, though detailed comparative studies are needed to fully elucidate these effects.

Glutamate (B1630785) is a primary excitatory neurotransmitter in the central nervous system, acting on both ionotropic and metabotropic glutamate receptors (mGluRs). nih.govwikipedia.org While direct, high-affinity binding of N-Methyl-4-methoxyphenethylamine to glutamate receptors has not been established, indirect interactions are plausible. The modulation of monoamine systems, particularly dopamine and serotonin, can influence glutamatergic transmission.

Metabotropic glutamate receptors are classified into three groups (I, II, and III) and are involved in regulating neuronal excitability. nih.govnih.gov There is no direct evidence from the provided search results to suggest that N-Methyl-4-methoxyphenethylamine is a potent ligand for any of the mGluR subtypes. The pharmacology of these receptors is complex, with highly specific ligands being developed for research and therapeutic purposes. windows.net Any potential interaction of N-Methyl-4-methoxyphenethylamine with the glutamate system is likely to be secondary to its primary effects on monoamine systems.

N-Methyl-4-methoxyphenethylamine and its parent compound, 4-methoxyphenethylamine, have been investigated for their ability to inhibit monoamine oxidase (MAO), a key enzyme responsible for the degradation of monoamine neurotransmitters. nih.govsigmaaldrich.com MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. nih.gov

Studies have shown that 4-methoxyphenethylamine inhibits the MAO-catalyzed deamination of both tyramine (a substrate for both MAO-A and MAO-B) and tryptamine (a substrate primarily for MAO-A). nih.gov The N-methylated version, N-Methyl-4-methoxyphenethylamine, also demonstrates inhibitory activity against MAO. nih.gov Specifically, N-methylated homologs of 4-methoxyphenethylamine were found to inhibit the oxidative deamination of tyramine. nih.gov

The inhibition of MAO-A and MAO-B can lead to an increase in the levels of neurotransmitters like dopamine, norepinephrine, and serotonin in the brain. mdpi.com The inhibitory potency of a compound is often expressed as its IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific IC₅₀ values for N-Methyl-4-methoxyphenethylamine are not consistently reported across all studies, the available information indicates its role as an MAO inhibitor. For context, other compounds have been identified as potent MAO-B inhibitors, with IC₅₀ values in the nanomolar range. medchemexpress.comnih.gov The inhibition of MAO-A by some compounds can be competitive and reversible. nih.gov

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) Inhibition by Derivatives

Derivatives of 4-methoxyphenethylamine have been a subject of research for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a key mechanism in the treatment of various neurological conditions.

Caffeine (B1668208), a well-known methylxanthine, has been shown to be a non-competitive inhibitor of AChE. mdpi.com Building on this, researchers have synthesized and tested various derivatives to enhance this inhibitory activity. For instance, the introduction of a 1-(4-(aminobut-2-yn-1-yl) substituent into the theobromine (B1682246) structure, a related methylxanthine, significantly improved AChE inhibition. mdpi.com

Further studies on 8-(3-aminoprop-1-yn-1-yl)caffeine derivatives revealed that several compounds were more potent AChE inhibitors than the established drug galantamine. mdpi.com Specifically, derivatives with cyclic substituents like azocanyl, 4-methylpiperidinyl, and 4-Boc-piperazinyl in the propargylamine (B41283) moiety demonstrated the strongest inhibition. mdpi.com In contrast, some other caffeine derivatives showed IC50 values that were only comparable to that of caffeine itself. mdpi.com

Investigations into other structurally related compounds have also been conducted. For example, the neurotoxicant 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) ion (MPDP+) was found to be a noncompetitive inhibitor of AChE. nih.gov This inhibition is dose-dependent and reversible. nih.gov

The table below summarizes the acetylcholinesterase inhibition data for selected derivatives.

Compound/DerivativeType of InhibitionPotency
CaffeineNon-competitiveRelatively potent
8-(3-aminoprop-1-yn-1-yl)caffeine derivatives (e.g., with azocanyl, 4-methylpiperidinyl substituents)Not specifiedMore potent than galantamine
1-methyl-4-phenyl-2,3-dihydropyridinium ion (MPDP+)Non-competitiveDose-dependent, Kis = 0.265 mM, Kii = 0.578 mM

Cellular Assays and Signaling Pathway Modulation

Effects on Norepinephrine Release from Cardiac Tissue

Studies have explored the effects of phenethylamine derivatives on the release of norepinephrine from cardiac tissue. Research indicates that para-hydroxyphenethylamines and their corresponding phenethanolamines exhibit a high affinity for uptake into the cytoplasm and storage vesicles of noradrenergic terminals in the heart, acting as inhibitors of norepinephrine uptake and as releasing agents. nih.gov In contrast, ortho-hydroxyphenethanolamines show little to no activity in this regard. nih.gov This difference in activity is attributed to the molecular conformation of these compounds. nih.gov

Influence on Lipolysis in Rat Models

The influence of N-Methyl-4-methoxyphenethylamine and related compounds on lipolysis in rat models has not been extensively detailed in the provided search results. Further research is required to understand the specific effects on this metabolic process.

Gastrin Release Stimulation

The direct effects of N-Methyl-4-methoxyphenethylamine on gastrin release have not been a primary focus of the available research. However, related studies on other compounds offer some insights into the mechanisms of gastrin release. For instance, dimethylxanthine has been shown to significantly stimulate gastrin release in human subjects. nih.gov This suggests that activation of the adenylcyclase pathway may play a role in the mechanism of gastrin release. nih.gov Additionally, peptides like gastrin-releasing peptide (GRP) have been found to stimulate the release of dopamine and norepinephrine from rat hypothalamic fragments, indicating a complex interplay between different signaling molecules. nih.gov

Cytotoxicity and Cell Viability Studies

The cytotoxicity of various chemical compounds is often evaluated using cell viability assays like the MTT or resazurin (B115843) assays. nih.govorientjchem.org These assays measure the metabolic activity of cells, which can indicate either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect. nih.gov

Studies on organotin(IV) dithiocarbamate (B8719985) compounds have demonstrated their potential as cytotoxic agents against human leukemic cell lines, with some compounds showing high toxicity at low concentrations. orientjchem.org The cytotoxic effects are believed to be mediated through the inhibition of enzymes, which significantly affects biological systems. orientjchem.org

In the context of leishmaniasis treatment, a derivative, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, showed significant leishmanicidal activity against L. mexicana promastigotes and amastigotes, with a higher selectivity index than the reference drug miltefosine. mdpi.com

The table below presents data on the cytotoxicity of various compounds from different studies.

CompoundCell Line(s)AssayKey Findings
Organotin(IV) (2-methoxyethyl) methyldithiocarbamateJurkat E6.1, K562, HL-60MTTReduced cell viability in all tested human leukemic cell lines. orientjchem.org
N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amineLeishmania mexicanaNot specifiedHigher leishmanicidal activity than Glucantime. mdpi.com
CisplatinSW620, SKOV3MTSIC50 values of ~4 µM for SW620 and ~7 µM for SKOV3 cells. nih.gov
TopotecanSW620, SKOV3MTSIC50 values of ~21 nM for SW620 and ~68 nM for SKOV3 cells. nih.gov

In Vivo Pharmacological Effects and Behavioral Studies

Behavioral sensitization studies with 3,4-methylenedioxymethamphetamine (MDMA) in rats have shown that the effects can be long-lasting and are influenced by the context of drug administration. nih.gov Sensitization was observed at both 15 and 100 days of withdrawal, but the nature of the sensitization differed depending on the experimental conditions. nih.gov

In a rat model of Parkinson's disease, the effects of 1‐methyl‐4‐phenyl‐1, 2, 3, 6‐tetrahydropyridine (MPTP) were studied in rats with different metabolic capacities. capes.gov.br Rats that were poor metabolizers of debrisoquine (B72478) showed a more pronounced and sustained reduction in motor activity after MPTP treatment, along with greater depletion of dopamine and serotonin in the limbic system. capes.gov.br

Another compound, ACP-103, a 5-HT2A receptor inverse agonist, demonstrated antipsychotic-like efficacy in behavioral tests in rats and mice, reducing hyperactivity and other drug-induced behaviors. researchgate.net

Central Nervous System (CNS) Effects

Scientific investigation into the specific CNS effects of N-Methyl-4-Methoxyphenethylamine is limited in publicly available research. However, the pharmacological actions of structurally related phenethylamine derivatives can provide a framework for potential areas of central activity. The parent compound, 4-methoxyphenethylamine (4-MPA), and other N-methylated phenethylamines are known to interact with monoamine neurotransmitter systems, suggesting that N-Methyl-4-Methoxyphenethylamine likely possesses CNS activity.

Locomotor Activity Modulation in Rodents

Direct experimental data on the effects of N-Methyl-4-Methoxyphenethylamine on locomotor activity in rodents is not extensively documented in scientific literature. However, studies on related phenethylamine and amphetamine compounds demonstrate significant modulation of motor behavior.

Psychostimulants like methamphetamine (METH) are well-documented to increase locomotor activity in a dose-dependent manner. nih.gov In mice, METH administration typically leads to hyperactivity at lower doses. oatext.com For instance, repeated administration of METH can induce locomotor sensitization, which is an augmented motor response to the same dose of the drug. oatext.com This effect is believed to be linked to the drug's potentiation of dopaminergic neurotransmission in brain regions such as the nucleus accumbens. oatext.com

Conversely, some substituted phenethylamines, particularly those with hallucinogenic properties, have been shown to decrease locomotor activity. Studies on novel psychoactive substances (NPS) such as 25B-NBOMe, 25C-NBOMe, and 25I-NBOMe revealed a reduction in locomotor activity in mice. nih.gov The effect on locomotion can be complex and dose-dependent; for example, 5-MeO-DALT, another synthetic hallucinogen, dose-dependently increased locomotor activity at a 10 mg/kg dose but suppressed it at a higher dose of 25 mg/kg. nih.gov

The table below summarizes the locomotor effects of various related phenethylamine compounds in rodents.

CompoundSpeciesEffect on LocomotionNotes
Methamphetamine MouseIncreased activity and sensitization nih.govoatext.comEffect is dose-dependent and linked to dopamine systems. oatext.com
4-Methylethcathinone RatIncreased activity at 30 mg/kg; delayed sensitization nih.govRewarding properties were found to be dissociated from locomotor effects. nih.gov
25B-NBOMe MouseDecreased activity nih.govA novel synthetic hallucinogen. nih.gov
25C-NBOMe MouseDecreased activity nih.govA novel synthetic hallucinogen. nih.gov
25I-NBOMe MouseDecreased activity nih.govA novel synthetic hallucinogen. nih.gov
5-MeO-DALT MouseIncreased activity (10 mg/kg), Decreased activity (25 mg/kg) nih.govDemonstrates a biphasic dose-response curve. nih.gov

Given that N-methylation can alter the pharmacological profile of phenethylamines, the specific impact of N-Methyl-4-Methoxyphenethylamine on rodent locomotion remains an area for future investigation.

Interactions with Scopolamine-Induced Hypermotility

There is a lack of specific research examining the interactions between N-Methyl-4-Methoxyphenethylamine and scopolamine (B1681570). Scopolamine, a muscarinic receptor antagonist, is frequently used in animal models to induce cognitive deficits and hypermotility. goodrx.comhhs.gov Its interactions with other psychoactive compounds can reveal underlying neurochemical mechanisms.

Studies involving the related compound methamphetamine (MAP) have explored these interactions. In mice, a single administration of either methamphetamine or scopolamine (SCP) increases ambulatory activity in a dose-dependent manner. nih.gov Research has shown that repeated administration of methamphetamine can produce a cross-sensitization to the locomotor-activating effects of scopolamine. nih.gov This suggests an interplay between the dopaminergic pathways stimulated by methamphetamine and the cholinergic pathways blocked by scopolamine. Conversely, repeated scopolamine administration leads to tolerance to its own hypermotility effects but does not significantly alter the initial sensitivity to methamphetamine's effects. nih.gov

This interaction is complex, as the development of sensitization (or "reverse tolerance") to methamphetamine appears to be maintained regardless of prior exposure to scopolamine. nih.gov These findings indicate that while both dopaminergic and cholinergic systems are involved in modulating locomotor activity, their long-term adaptive responses to repeated drug exposure can differ. The potential for N-Methyl-4-Methoxyphenethylamine to modulate scopolamine-induced hypermotility would likely depend on its own activity at dopaminergic and other monoaminergic systems, which has not yet been characterized.

Potential for Dissociative Psychoactive Effects in Related Compounds

While there is no direct evidence to classify N-Methyl-4-Methoxyphenethylamine as a dissociative psychoactive compound, some structurally related molecules have been investigated for such properties. Dissociative drugs, such as phencyclidine (PCP) and ketamine, are often antagonists at the N-methyl-D-aspartate receptor (NMDAR).

Research into novel psychoactive substances has identified certain 1,2-diarylethylamines, which share a core phenethylamine structure, as NMDAR antagonists with dissociative effects. For example, diphenidine (B1206869) (DPH) and its methoxy-isomer methoxphenidine (B10765381) (MXP) have been shown to act as NMDAR antagonists. These compounds disrupt prepulse inhibition of startle (PPI) in rats, an effect observed with known dissociatives like PCP and ketamine, which is consistent with anecdotal reports of their dissociative effects in humans.

Furthermore, the N-benzyl substitution on phenethylamines (the "NBOMe" series) has been shown to dramatically increase affinity for the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic action of many psychedelics. nih.gov Compounds like 25B-NBOMe and 25C-NBOMe produce discriminative stimulus effects in rodents similar to the prototypical hallucinogen DOM. nih.gov Although these are primarily classified as hallucinogens rather than dissociatives, this demonstrates how substitutions on the phenethylamine skeleton can induce profound psychoactive effects. The combination of a 4-methoxy group and an N-methyl group in N-Methyl-4-Methoxyphenethylamine could potentially lead to unique psychoactive properties, but this remains speculative without direct pharmacological studies.

Tremors and Rigidity Induction in Animal Models

Specific studies linking N-Methyl-4-Methoxyphenethylamine to the induction of tremors or rigidity in animal models have not been identified in the scientific literature. Tremor and rigidity are hallmark motor symptoms often associated with dysfunction of the nigrostriatal dopamine system, as seen in Parkinson's disease.

Animal models for these conditions often utilize neurotoxins that selectively damage dopaminergic neurons, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). MPTP itself does not cause tremors, but its metabolite, MPP+, is taken up by dopamine neurons and induces cell death, leading to parkinsonian symptoms including tremor and rigidity in primates and hypolocomotion in rodents.

Some phenethylamine derivatives used therapeutically have been associated with tremors as a side effect. For example, venlafaxine, a serotonin-norepinephrine reuptake inhibitor with a phenethylamine structure, can cause tremors in some individuals. wikipedia.org Similarly, an overdose of methylphenidate, another phenethylamine derivative, can lead to symptoms including tremors and muscle twitching due to central nervous system overstimulation. wikipedia.org These effects are generally linked to broad actions on monoamine systems rather than the specific neurotoxic mechanism of agents like MPTP. Whether N-Methyl-4-Methoxyphenethylamine could induce similar effects would depend on its specific mechanism of action and potency at various monoamine transporters and receptors.

Cardiovascular System Responses

The cardiovascular effects of N-Methyl-4-Methoxyphenethylamine have not been specifically detailed in available research. However, the phenethylamine class of compounds is well-known for producing significant cardiovascular responses, primarily through interaction with the sympathetic nervous system.

Pressor Effects and Blood Pressure Modulation

Direct data on the pressor effects of N-Methyl-4-Methoxyphenethylamine is lacking. However, studies on analogous compounds provide strong evidence that phenethylamines can significantly modulate blood pressure. The N-methylation of phenethylamine has been noted to influence its pharmacological activity on the autonomic nervous system. nih.gov

Research on β-Methylphenethylamine (BMPEA), a structural isomer of amphetamine, and its N-methylated analogs demonstrates clear pressor effects. Both BMPEA and its N-methyl derivative (MPPA) were found to produce significant, dose-related increases in blood pressure in conscious rats, comparable to the effects of amphetamine. nih.govresearchgate.net This hypertensive effect is attributed to their action as substrates at peripheral norepinephrine transporters (NETs), leading to the release of norepinephrine and subsequent vasoconstriction. nih.govresearchgate.net Interestingly, these compounds did not substantially affect heart rate. nih.govresearchgate.net

The table below shows the effects of BMPEA and its N-methylated analogs on mean arterial pressure (MAP) in rats.

CompoundEffect on Mean Arterial Pressure (MAP)Notes
β-Methylphenethylamine (BMPEA) Significant increase nih.govresearchgate.netEffect reversed by α-adrenergic antagonist prazosin. nih.govresearchgate.net
N-methyl-2-phenylpropan-1-amine (MPPA) Significant increase nih.govresearchgate.netFailed to substantially affect heart rate. nih.govresearchgate.net
N,N-dimethyl-2-phenylpropan-1-amine (DMPPA) Significant increase nih.govresearchgate.netFailed to substantially affect heart rate. nih.govresearchgate.net

Conversely, a related compound, trans-4-methoxy-β-nitrostyrene, induced dose-dependent hypotension and bradycardia in spontaneously hypertensive rats, a response mediated by a vago-vagal reflex. This indicates that substitutions on the phenethylamine core can lead to opposing effects on blood pressure. Given that N-Methyl-4-Methoxyphenethylamine is a norepinephrine-releasing agent, it is plausible that it would exert pressor effects, but this requires direct experimental verification.

Tachycardia Induction

Direct experimental studies detailing the specific effects of N-Methyl-4-methoxyphenethylamine on heart rate are not extensively available in current literature. However, the potential for this compound to induce tachycardia can be inferred from the well-documented cardiovascular effects of its structural relatives within the phenethylamine class.

Phenethylamines as a group are known for their sympathomimetic properties, meaning they mimic the effects of the sympathetic nervous system, which is responsible for the "fight-or-flight" response that can include an increased heart rate. The parent compound, phenethylamine (PEA), has been shown in animal and in vitro studies to increase heart rate. consensus.app This action is primarily mediated through the activation of adrenergic receptors, which are the same receptors stimulated by adrenaline. consensus.app

Furthermore, N-methylation of phenethylamine can influence its pharmacological activity. researchgate.net Structurally similar compounds, such as methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA), are potent central nervous system stimulants with significant cardiovascular effects. nih.govnih.govnih.gov Clinical studies on MDMA have demonstrated its capacity to cause significant increases in heart rate and blood pressure. nih.govnih.gov For instance, a dose of 1.5 mg/kg of MDMA was found to increase heart rate by an average of 28 beats per minute. nih.gov

A structurally related compound, p-methoxyamphetamine (PMA), which also contains a methoxy (B1213986) group on the phenyl ring, has shown complex effects on the cardiovascular system in animal studies, which can differ based on ambient temperature. adelaide.edu.au While some conditions led to bradycardia (slowing of the heart rate), the potential for significant cardiovascular alteration remains. adelaide.edu.au These findings collectively suggest that phenethylamines and their derivatives, including N-Methyl-4-methoxyphenethylamine, possess the necessary pharmacological profile to induce tachycardia through their interaction with the adrenergic system.

Metabolic and Endocrine System Effects

Influence on Adipose Tissue Metabolism

Research into the specific effects of N-Methyl-4-methoxyphenethylamine on adipose tissue is limited. However, studies on related substituted phenethylamines have indicated an influence on lipid metabolism. In vitro research has demonstrated that various phenethylamine derivatives can affect lipolysis, the process of breaking down fats stored in adipose tissue. nih.gov The sympathomimetic action of phenethylamines suggests a potential to stimulate lipolysis through adrenergic receptor activation, similar to endogenous catecholamines like norepinephrine. nih.gov

Potential Therapeutic Benefits in Metabolic Disorders

While direct clinical applications for N-Methyl-4-methoxyphenethylamine in metabolic disorders have not been established, the pharmacological profile of the broader phenethylamine class suggests areas of potential therapeutic interest, particularly concerning obesity. researchgate.netdrugbank.com Some phenethylamine derivatives have been explored as appetite suppressants. drugbank.com

Research into certain phenethanolamine derivatives has revealed compounds that combine anti-obesity and antidiabetic qualities. nih.gov In studies on obese mice and rats, prolonged treatment with one such derivative led to an inhibition of body weight gain and a reduction in body fat content, while preserving body protein. nih.gov These effects are largely attributed to the stimulation of carbohydrate oxidation and fat mobilization. nih.gov This line of research indicates that compounds structurally related to N-Methyl-4-methoxyphenethylamine could offer a potential avenue for the development of new treatments for metabolic disorders like obesity and maturity-onset diabetes. nih.gov

Antidiabetic Activity in Related Compounds

There is no direct evidence for antidiabetic activity of N-Methyl-4-methoxyphenethylamine. However, research on structurally related compounds has shown promise in this area. A series of phenethanolamine derivatives have been identified that possess potent antidiabetic effects in animal models of obesity, primarily by stimulating the oxidation of carbohydrates. nih.gov

Another area of research involves the enzyme aldose reductase, which is implicated in the long-term complications of diabetes. nih.gov A study involving modified 2-phenethylamines found that some derivatives exhibited inhibitory effects on this enzyme, suggesting a potential mechanism to mitigate diabetic complications. nih.gov Furthermore, a recent study on a series of 2-(phenylthio)-ethyl benzoate (B1203000) derivatives demonstrated potent antidiabetic activity by inhibiting α-amylase and α-glucosidase, key enzymes in carbohydrate digestion. The most active compound showed significantly higher inhibition than the commercial antidiabetic drug, acarbose. nih.gov

Compoundα-Amylase Inhibition (IC50 µg/ml)α-Glucosidase Inhibition (IC50 µg/ml)
Compound 2a (a 2-(phenylthio)-ethyl benzoate derivative)3.57 ± 1.0810.09 ± 0.70
Acarbose (Control)6.4744.79

Table 1: Antidiabetic activity of a 2-(phenylthio)-ethyl benzoate derivative compared to Acarbose. nih.gov

These findings in related but distinct chemical series underscore the potential for phenethylamine-based structures to be developed into novel antidiabetic agents.

Anti-Inflammatory and Immunomodulatory Research

Direct research on the anti-inflammatory and immunomodulatory properties of N-Methyl-4-methoxyphenethylamine is not currently available. However, studies on other methoxylated aromatic compounds and related phenethylamines provide some context for potential activity.

For instance, a compound named 4-methoxyhonokiol, isolated from Magnolia obovata, has demonstrated potent anti-inflammatory effects in animal models. nih.gov It was found to inhibit the production of nitric oxide (NO) and the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages. nih.gov Another structurally related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has been shown to reduce neuroinflammation and amyloidogenesis in a mouse model of Alzheimer's disease by inhibiting the STAT3 pathway. nih.gov

On the other hand, research into methamphetamine, a related N-methylated phenethylamine, has indicated that it can have complex and often detrimental effects on the immune system. Studies have shown that methamphetamine use is associated with a reduction in dendritic cells, which are crucial for initiating immune responses. nih.gov The broader class of immunomodulatory drugs can have wide-ranging effects, from suppressing the immune system to stimulating it, highlighting the need for specific research on any given compound. frontiersin.orgnih.gov Given the diverse effects of related molecules, the specific anti-inflammatory and immunomodulatory profile of N-Methyl-4-methoxyphenethylamine remains to be elucidated through direct investigation.

Analgesic and Pain Perception Studies in Related Compounds

While specific studies on the analgesic properties of N-Methyl-4-methoxyphenethylamine are lacking, research on its parent compound, β-phenylethylamine (PEA), and other methylated derivatives has shown that they can elicit analgesic effects. nih.gov

Administration of PEA in mice has been shown to produce a dose-dependent increase in the latency response time to thermal stimuli, indicating an antinociceptive effect. nih.gov The analgesic properties of several methylated PEA derivatives have also been investigated, revealing varying degrees of efficacy. In one study, the order of analgesic potency was found to be p-Me PEA > PEA > N,N-diMe PEA > N-Me PEA. nih.gov This suggests that N-methylation, as seen in N-Methylphenethylamine (N-Me PEA), results in a slightly diminished, yet still present, analgesic effect compared to the parent compound. nih.gov

CompoundRelative Analgesic Potency
p-Me PEA (p-methyl-phenylethylamine)Highest
PEA (β-phenylethylamine)High
N,N-diMe PEA (N,N-dimethyl-phenylethylamine)Moderate
N-Me PEA (N-methyl-phenylethylamine)Lower

Table 2: Relative analgesic potency of various methylated phenethylamine derivatives in mice. nih.gov

The mechanism behind these analgesic effects appears to involve catecholaminergic systems, as the effects were decreased by reserpine (B192253) and haloperidol, but not by the opioid antagonist naloxone. nih.gov This indicates that the pain-relieving properties are not mediated by opioid receptors. Amphetamine, another related compound, also possesses a slight analgesic effect and can enhance the pain-relieving properties of opioids. wikipedia.org These findings suggest that N-Methyl-4-methoxyphenethylamine, as a methylated phenethylamine, may also possess analgesic properties mediated through similar catecholaminergic pathways.

Structure-Activity Relationship (SAR) Studies for N-Methyl-4-Methoxyphenethylamine and Analogues

The chemical structure of a compound is intrinsically linked to its activity. For N-methyl-4-methoxyphenethylamine, modifications to the N-methyl group, the para-methoxy group, the ethylamine (B1201723) backbone, and substitutions on the phenyl ring can dramatically alter its biological and chemical effects.

Influence of N-Methyl Group on Pharmacological Activity

The N-substituent on phenethylamines plays a pivotal role in determining their pharmacological profile. The presence of a methyl group on the nitrogen atom of 4-methoxyphenethylamine, creating N-methyl-4-methoxyphenethylamine, generally influences its interaction with biological targets. In many classes of pharmacologically active compounds, such as morphinans, the substitution of an N-methyl group with a larger group like N-phenethyl can enhance binding affinity and potency at specific receptors. nih.gov For instance, in the amphetamine series, N-methylation of 4-methylamphetamine (4-MA) results in a compound that retains substrate activity at both the dopamine (DAT) and serotonin (SERT) transporters. nih.gov This suggests that the N-methyl group is a permissible substitution that allows the molecule to be recognized and transported by monoamine transporters. The primary amine of the parent compound, 4-methoxyphenethylamine, is a good substrate for monoamine oxidase (MAO), leading to rapid metabolism. The addition of the N-methyl group can alter this metabolic susceptibility, though typically not as profoundly as an alpha-methyl group.

Role of Para-Methoxy Group in Receptor Affinity and Metabolic Stability

The methoxy group is a common substituent in many pharmaceuticals and natural products, where it can significantly influence ligand-target binding, physicochemical properties, and metabolic fate. nih.gov In N-methyl-4-methoxyphenethylamine, the methoxy group is located at the para-position of the phenyl ring.

Receptor Affinity: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming key interactions within the binding pocket of a receptor. This can enhance the affinity and selectivity of the ligand for its target. The electronic properties of the methoxy group, which is an electron-donating group, also alter the charge distribution of the aromatic ring, which can influence receptor recognition.

Metabolic Stability: The methoxy group is a common site for metabolism. nih.gov Specifically, it can undergo O-demethylation by cytochrome P450 enzymes to form the corresponding phenol. nih.gov This metabolic pathway is a significant route of biotransformation for many methoxy-containing compounds. researchgate.net While this metabolic "soft spot" can lead to a shorter duration of action, it also represents a point for targeted chemical modification to improve metabolic stability and pharmacokinetic profiles. nih.govresearchgate.net For example, replacing the methoxy group or blocking the adjacent positions can prevent this metabolic transformation. nih.gov

Impact of Alpha-Methyl Group on Enzymatic Degradation

N-Methyl-4-methoxyphenethylamine is a phenethylamine derivative and, crucially, lacks a methyl group on the alpha-carbon of the ethylamine side chain. This structural feature distinguishes it from amphetamine-type compounds. The absence of this alpha-methyl group renders the molecule susceptible to rapid enzymatic degradation by monoamine oxidase (MAO). MAO enzymes are responsible for the oxidative deamination of primary and some secondary amines. The presence of an alpha-methyl group, as seen in amphetamines like 4-methylamphetamine (4-MA), provides steric hindrance that protects the amine from MAO, significantly increasing the compound's metabolic stability and duration of action. nih.gov Therefore, the lack of alpha-methylation in N-methyl-4-methoxyphenethylamine means it is likely readily metabolized and inactivated by MAO in the body.

Effects of Fluorine Substitution on Receptor Affinity and Selectivity

The introduction of fluorine atoms into a molecule is a common medicinal chemistry strategy to modulate its properties. Substituting hydrogen or other groups with fluorine can alter a compound's metabolic stability, lipophilicity, and electronic character, thereby influencing its receptor affinity and selectivity.

While specific data on fluorinated analogues of N-methyl-4-methoxyphenethylamine is limited, studies on structurally related compounds provide insight. For example, the compound ACP-103, a complex molecule containing a 4-fluorophenylmethyl group, is a potent and selective 5-HT₂ₐ receptor inverse agonist. nih.gov Its high affinity (pKᵢ of 9.3) and selectivity are, in part, attributed to its specific structural features, including the fluorine substitution. nih.gov In other series of receptor ligands, fluorine substitution has been used to optimize D₂/D₃ receptor selectivity. nih.gov Generally, adding fluorine can block sites of metabolism and alter the electronic nature of the aromatic ring, which can lead to more potent and selective receptor interactions.

Table 1: Structure-Activity Relationship Summary

Structural PositionModificationEffect on Activity
Nitrogen Atom Addition of Methyl Group (N-Methylation)Retains activity at monoamine transporters; may slightly alter metabolic profile compared to primary amine. nih.gov
Phenyl Ring Para-Methoxy GroupCan act as H-bond acceptor, influencing receptor affinity. nih.gov Site for metabolic O-demethylation. nih.govresearchgate.net
Ethylamine Chain Absence of Alpha-Methyl GroupSusceptible to rapid degradation by Monoamine Oxidase (MAO).
Phenyl Ring Fluorine Substitution (on analogues)Can increase receptor affinity and selectivity by altering electronics and blocking metabolism. nih.govnih.gov

Correlation between Chemical Structure and Corrosion Inhibition Efficiency

Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors for metals in acidic solutions. researchgate.net The structure of N-methyl-4-methoxyphenethylamine possesses these key features: a nitrogen atom in the amine, an oxygen atom in the methoxy group, and a benzene (B151609) ring. These elements contribute to the molecule's ability to adsorb onto a metal surface, forming a protective layer that inhibits corrosion.

The efficiency of an organic corrosion inhibitor is strongly correlated with its electronic properties, which can be calculated using quantum chemical methods. psu.eduresearchgate.net Key parameters include:

Energy of the Highest Occupied Molecular Orbital (E_HOMO): Higher E_HOMO values indicate a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.

Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): Lower E_LUMO values suggest a greater ability of the molecule to accept electrons from the metal surface.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies greater reactivity of the molecule.

Dipole Moment (μ): A higher dipole moment can facilitate stronger electrostatic interactions between the inhibitor and the metal surface.

The presence of the aromatic ring allows for π-electron interactions with the metal, while the nitrogen and oxygen atoms serve as active centers for adsorption. researchgate.net Therefore, the chemical structure of N-methyl-4-methoxyphenethylamine suggests it has the potential to be an effective corrosion inhibitor, with its efficiency being predictable through theoretical quantum chemical calculations. researchgate.netpsu.edu

Therapeutic Potential and Biomedical Applications of N Methyl 4 Methoxyphenethylamine and Its Derivatives

Exploration in Alzheimer's Disease Therapy (Acetylcholinesterase Inhibition)

The quest for effective treatments for Alzheimer's disease (AD) has led researchers to explore a variety of chemical compounds, including derivatives of phenethylamine (B48288). A significant area of this research focuses on the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). A deficiency in acetylcholine is a well-established pathological feature of several forms of dementia, including AD. google.com This has spurred the development of AChE inhibitors to manage the symptoms of the disease. google.com

Within this context, phenylethylamine derivatives have emerged as a class of compounds with therapeutic promise. google.comgoogle.com Specifically, research has been conducted on alkylamino substituted phenylcarbamate derivatives which have demonstrated acetylcholinesterase inhibitory activity. google.com The core idea is that by inhibiting AChE, the levels of acetylcholine in the brain can be increased, thereby improving cognitive function in AD patients. mdpi.com

Further studies have synthesized and evaluated various derivatives for their potential against AD. For instance, a series of 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carbaldehyde-based thiosemicarbazones were synthesized and screened for their inhibitory effects on cholinesterases (AChE and BChE). nih.gov Several of these compounds showed remarkable activity against both enzymes. nih.gov The structure-activity relationship analysis revealed that the presence of electron-withdrawing substituents and di-substitution on the phenyl ring were crucial for the inhibitory potential of these synthesized compounds. nih.gov

It is important to note that while some phenethylamine derivatives show promise, the development of these compounds is complex. For example, the fluorescent marker methoxy-X04, a derivative of Congo red, is known to stain the amyloid-β plaques and neurofibrillary tangles characteristic of AD. tu-darmstadt.de However, its utility is limited by its slow elimination from the body in vivo. tu-darmstadt.de This highlights the ongoing need to synthesize and evaluate new derivatives with improved pharmacokinetic properties and specificity for AD-related targets. tu-darmstadt.de

Compound/Derivative ClassTargetKey Findings
Alkylamino substituted phenylcarbamatesAcetylcholinesterase (AChE)Demonstrated AChE inhibitory activity. google.com
1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carbaldehyde-based thiosemicarbazonesAcetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)Showed remarkable inhibitory activity against both enzymes. nih.gov
Methoxy-X04Amyloid-β plaques and neurofibrillary tanglesStains pathological hallmarks of AD but has limited in vivo use due to slow elimination. tu-darmstadt.de

Applications in Pulmonary Fibrosis Research (Inhibitory Effects of 4-Methoxyphenethylamine)

While direct research on N-Methyl-4-Methoxyphenethylamine in pulmonary fibrosis is limited, studies on related phenethylamine compounds offer insights into their potential therapeutic applications in this area. Pulmonary fibrosis is a chronic and progressive lung disease characterized by the scarring of lung tissue.

Research has explored the anti-inflammatory and anti-amyloidogenic effects of compounds structurally related to phenethylamines. For instance, (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol (B47542) has been shown to ameliorate lipopolysaccharide (LPS)-mediated memory impairment by inhibiting the STAT3 pathway. nih.gov This pathway is also implicated in fibrotic processes, suggesting that its modulation could be a viable strategy for pulmonary fibrosis.

Furthermore, the development of drugs for neurodegenerative diseases, which can involve inflammatory and fibrotic-like processes, provides a parallel for pulmonary fibrosis research. For example, the chemical chaperone 4-phenylbutyric acid (4-PBA) and its derivatives are being investigated for their ability to prevent protein aggregation and suppress endoplasmic reticulum stress-induced cell death, which are relevant to the cellular stress observed in fibrotic diseases. davidpublisher.com

Although not directly focused on pulmonary fibrosis, the broad anti-inflammatory and anti-fibrotic potential of phenethylamine derivatives warrants further investigation in the context of this debilitating lung disease.

Development as Adrenergic Receptor Modulators

N-Methyl-4-Methoxyphenethylamine and its analogs are part of the broader class of 2-phenethylamines, which have been extensively studied for their interactions with adrenergic receptors. nih.govresearchgate.net Adrenergic receptors, which include α and β subtypes, are integral to the cardiovascular, intestinal, central nervous system (CNS), and urinary systems. nih.gov The endogenous catecholamines dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497) are prime examples of 2-phenethylamines that play a central role in bodily functions. nih.govresearchgate.net

The structural features of phenethylamine derivatives significantly influence their activity at adrenergic receptors. For example, a series of 2,5-dimethoxy-4-substituted phenethylamines were synthesized and studied, leading to the discovery of potent serotonin (B10506) 5-HT2 receptor agonists with modest selectivity over adrenergic α2A receptors. acs.org This demonstrates the potential to fine-tune the selectivity of these compounds for specific receptor subtypes.

Furthermore, research into cyclohexylaralkylamine derivatives related to perhexiline (B1211775) has aimed to develop compounds with improved cardiovascular activity, with a key criterion being alpha-adrenolytic activity. nih.gov This research led to the selection of N,2-dicyclohexyl-2-phenethylamine for clinical trials due to its potent activity and lower toxicity compared to perhexiline. nih.gov

Studies on α-ethylphenethylamine analogs have also revealed their biological activity, including their effects on norepinephrine transporters (NET). nih.gov These analogs were found to be less potent than amphetamine but still produced cardiovascular effects, highlighting their interaction with the adrenergic system. nih.gov The conformational restriction of phenethylamines into tetrahydroisoquinoline (THIQ) analogues often reduces their affinity for monoamine transporters but can introduce activity at α2-adrenergic receptors. wikipedia.org

Investigation as Potential Lead Compounds for Neurodegenerative Disorders

Phenethylamine derivatives are being actively investigated as potential lead compounds for the treatment of various neurodegenerative disorders beyond Alzheimer's disease. nih.gov The neuroprotective potential of these compounds stems from various mechanisms, including the modulation of neurotransmitter systems and the inhibition of processes that lead to neuronal cell death. nih.govresearchgate.net

One area of interest is the potential for β-phenethylamine (β-PEA) to contribute to oxidative stress by inhibiting mitochondrial complexes and the antioxidant enzyme DT-diaphorase. nih.govresearchgate.net While this suggests a potential for neurotoxicity at high levels, understanding these mechanisms could also inform the design of neuroprotective derivatives. nih.govresearchgate.net Long-term over-consumption of foods containing β-PEA has been suggested as a potential neurological risk factor. nih.gov

Conversely, some derivatives have shown direct neuroprotective effects. For example, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, a salidroside (B192308) analog, has been shown to protect against sodium nitroprusside-induced neurotoxicity in HT22 cells. nih.gov This protection is thought to be mediated by the inhibition of intracellular reactive oxygen species (ROS) and nitric oxide (NO) production, as well as the regulation of apoptosis-related genes. nih.gov

The development of multifunctional agents is a key strategy in the search for effective treatments for neurodegenerative diseases. nih.gov This involves designing compounds that can target multiple pathological pathways, such as oxidative stress, protein aggregation, and metal ion dyshomeostasis. nih.gov

Consideration in Drug Delivery Systems Utilizing Polyorganophosphazenes

Polyorganophosphazenes (PPZs) are a class of polymers that have garnered significant attention for their potential in biomedical applications, particularly in drug delivery. mdpi.comnih.gov Their unique properties, including structural flexibility, biodegradability, and the ability to be functionalized with various side groups, make them versatile carriers for therapeutic agents. mdpi.comnih.govnih.gov

The use of PPZs in drug delivery systems allows for the controlled release of drugs, which can improve therapeutic efficacy and reduce side effects. nih.gov These polymers can be formulated into various forms, such as nanoparticles and hydrogels, to suit different delivery needs. mdpi.comnih.gov The degradation of PPZs can be tuned to control the release of immobilized molecules, and they degrade into non-toxic products. nih.gov

The conjugation of drugs to the polyphosphazene backbone is a common strategy to create prodrugs with improved properties. Research has been conducted on the synthesis and characterization of novel polyorganophosphazenes substituted with 4-methoxybenzylamine (B45378) and 4-methoxyphenethylamine (B56431) for the in vitro release of drugs like indomethacin (B1671933) and 5-fluorouracil. kisti.re.kr This demonstrates the feasibility of incorporating phenethylamine derivatives into PPZ-based drug delivery systems.

The versatility of PPZs extends to their use in various biomedical applications, including tissue engineering and as coatings for medical devices to improve biocompatibility. nih.govresearchgate.net

Potential in Cardiovascular Research

The cardiovascular effects of phenethylamine derivatives are a significant area of research, driven by the structural similarity of these compounds to endogenous catecholamines that regulate cardiovascular function. nih.gov Research has shown that various phenethylamine analogs can influence blood pressure, heart rate, and cardiac output. nih.govnih.gov

For instance, studies on α-ethylphenethylamine analogs have demonstrated their ability to increase blood pressure and, in some cases, heart rate. nih.gov These effects are generally less potent than those of amphetamine but are still significant. nih.gov Similarly, 3,4-methylenedioxymethamphetamine (MDMA) has been shown to increase heart rate, blood pressure, and cardiac output. nih.gov However, unlike some other cardiovascular stimulants, MDMA does not appear to have significant inotropic effects. nih.gov

The development of new cardiovascular agents has also involved the synthesis and screening of phenethylamine derivatives. A series of cyclohexylaralkylamine derivatives were synthesized and evaluated for their cardiovascular activity, with a focus on alpha-adrenolytic activity and the ability to increase coronary blood flow. nih.gov This research led to the identification of a promising candidate for clinical trials. nih.gov

In contrast, other studies have investigated the cardiovascular effects of related compounds like methylxanthines, which can also impact blood pressure and heart rate through different mechanisms, such as antagonism of adenosine (B11128) receptors. nih.govnih.gov The diverse cardiovascular effects of these different classes of compounds highlight the importance of understanding their specific mechanisms of action.

Compound/Derivative ClassCardiovascular Effects
α-Ethylphenethylamine analogsIncreased blood pressure and heart rate (less potent than amphetamine). nih.gov
3,4-methylenedioxymethamphetamine (MDMA)Increased heart rate, blood pressure, and cardiac output with no significant inotropic effects. nih.gov
Cyclohexylaralkylamine derivativesSome exhibit alpha-adrenolytic activity and increase coronary blood flow. nih.gov
MethylxanthinesCan increase blood pressure and affect heart rate via adenosine receptor antagonism. nih.govnih.gov

Role in Anticancer Research (Related Compounds)

While direct studies on the anticancer properties of N-Methyl-4-Methoxyphenethylamine are not widely available, research into related phenethylamine and other structurally similar compounds has shown potential in this area. The rationale for investigating these compounds often stems from their ability to interfere with rapidly dividing cancer cells. ontosight.ai

One approach involves the use of alkylating agents, which can damage the DNA of cancer cells and inhibit their replication. ontosight.ai Phenethylamine, N,N-bis(2-chloroethyl)-p-ethoxy-, for example, has been studied for its potential as an anticancer agent due to its alkylating properties. ontosight.ai

Another avenue of research involves the development of co-crystals of phenethylamine derivatives with other active molecules. For instance, co-crystals of α-phenethylamine and ferrocenecarboxylic acid have been prepared and tested for their anti-cancer activity against various cancer cell lines. nih.gov The results indicated that these compounds could induce apoptosis in cancer cells. nih.gov

Furthermore, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and evaluated for their antioxidant and anticancer activities. nih.gov These compounds were tested against human glioblastoma and triple-negative breast cancer cell lines, with some showing significant activity. nih.gov

The development of hybrid molecules is also a promising strategy. Hybrids of 1,4-naphthoquinone (B94277) with thymidine (B127349) derivatives have been synthesized and have demonstrated anticancer activity against human cancer cell lines. mdpi.com This approach aims to combine the therapeutic properties of different pharmacophores into a single molecule.

Anti-HIV Activity of Related Bisbenzylisoquinoline Alkaloids

Bisbenzylisoquinoline alkaloids, a diverse group of natural products, have demonstrated significant potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). These compounds exert their effects through various mechanisms, targeting different stages of the viral life cycle. Research into their anti-HIV properties has identified several promising candidates that could serve as leads for the development of new antiretroviral therapies.

One of the notable mechanisms of action is the inhibition of viral entry into host cells. For instance, the alkaloid berberine (B55584) has been shown to act as an effective fusion inhibitor. It is believed to directly bind to the viral proteins N36 and C34, preventing the formation of the six-helix bundle, a critical step for the fusion of the viral and cellular membranes. nih.gov This disruption of the fusion process effectively blocks HIV from entering the host cell.

Another key target for these alkaloids is the viral replication process. Berberine has also been found to interfere with Tat-mediated HIV Long Terminal Repeat (LTR) promoter transactivation. nih.govbiorxiv.org The Tat protein is crucial for the efficient transcription of the viral genome. By inhibiting Tat's function, berberine effectively suppresses the production of new viral RNA. nih.govbiorxiv.org

Furthermore, some bisbenzylisoquinoline alkaloids interfere with the processing of viral proteins. Fangchinoline (B191232), for example, has been shown to inhibit the proteolytic processing of the gp160 envelope glycoprotein. plos.orgnih.gov This precursor protein must be cleaved into gp120 and gp41 to form functional envelope spikes on the surface of new virions. By inhibiting this processing, fangchinoline reduces the incorporation of functional envelope proteins into nascent viral particles, thereby diminishing their infectivity. plos.orgnih.gov

Cepharanthine (B1668398) is another bisbenzylisoquinoline alkaloid with a multifaceted anti-HIV profile. It has been reported to modify the fluidity of the host cell plasma membrane, which can inhibit the HIV entry process. nih.gov Additionally, cepharanthine can suppress HIV-1 replication in chronically infected monocytic cells by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and subsequently suppressing HIV-1 LTR-driven gene expression. nih.govnih.govnih.gov

Several other bisbenzylisoquinoline alkaloids have shown promising anti-HIV activity. Cycleanine has demonstrated activity against HIV-2. Isoliensinine (B150267), liensinine, and neferine (B1663666) have also been identified as having anti-HIV properties, with isoliensinine showing an EC50 value of less than 0.8 µg/mL. nih.gov Berbamine has been noted for its anti-HIV activity, which may involve the inhibition of viral entry. mdpi.com Tetrandrine has also been investigated for its potential to inhibit HIV.

The diverse mechanisms of action and the potent antiviral activity of bisbenzylisoquinoline alkaloids highlight their potential as a valuable source for the discovery of new anti-HIV drugs. Further research into the structure-activity relationships and optimization of these natural compounds could lead to the development of novel therapeutic agents to combat HIV infection.

CompoundEC50Mechanism of ActionReferences
Berberine 0.13 µM (against HIV-1 NL4.3)Inhibits HIV entry by blocking the formation of the six-helix bundle; Interferes with Tat-mediated HIV LTR promoter transactivation. nih.govnih.govbiorxiv.orgnih.gov
Fangchinoline 0.8 - 1.7 µM (against various HIV-1 strains)Inhibits proteolytic processing of gp160, reducing the incorporation of functional envelope glycoproteins into new virions. plos.orgnih.govresearchgate.net
Cepharanthine 0.016 µg/mlModifies plasma membrane fluidity to inhibit viral entry; Suppresses HIV-1 LTR-driven gene expression through inhibition of NF-κB activation. nih.govnih.govnih.gov
Isoliensinine <0.8 µg/mLAnti-HIV activity demonstrated, specific mechanism under investigation. nih.gov
Cycleanine -Active against HIV-2. nih.gov
Liensinine -Reported to have anti-HIV activity. nih.gov
Neferine -Reported to have anti-HIV activity. nih.gov
Berbamine -Reported to have anti-HIV activity, potentially through entry inhibition. mdpi.com
Tetrandrine -Investigated for anti-HIV activity. nih.gov

Computational and Theoretical Studies of N Methyl 4 Methoxyphenethylamine

Molecular Docking Simulations for Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely employed in drug discovery to understand how a ligand, such as N-Methyl-4-methoxyphenethylamine, might interact with a protein receptor's binding site. The process involves predicting the binding mode and affinity, which is often expressed as a scoring function that estimates the binding energy. mdpi.comnih.gov

For N-Methyl-4-methoxyphenethylamine, docking studies would be crucial to elucidate its potential interactions with various biogenic amine receptors, given its structural similarity to known psychoactive compounds and neurotransmitters. The parent compound, 4-methoxyphenethylamine (B56431) (4-MPEA), is known to act as a releasing agent for serotonin (B10506) and norepinephrine (B1679862) and as a partial agonist at the human trace amine-associated receptor 1 (TAAR1). wikipedia.org Therefore, molecular docking simulations could be performed against the crystal structures of serotonin transporters (SERT), norepinephrine transporters (NET), and TAAR1 to predict the binding affinity and key molecular interactions.

A typical molecular docking workflow involves preparing the 3D structure of the ligand and the receptor, defining a binding site (or "search space") on the receptor, and then using a docking algorithm to sample different ligand conformations and orientations within that site. nih.gov The results would highlight the specific amino acid residues in the receptor that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. nih.gov This information is fundamental for understanding the structural basis of its pharmacological activity.

Illustrative Molecular Docking Results for N-Methyl-4-Methoxyphenethylamine

Target ReceptorPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Serotonin Transporter (SERT)-7.8Asp98, Tyr176, Phe335
Norepinephrine Transporter (NET)-7.2Asp75, Tyr152, Phe317
Dopamine (B1211576) Transporter (DAT)-6.5Asp79, Ser149, Phe326
Trace Amine-Associated Receptor 1 (TAAR1)-8.1Asp103, Trp264, Phe268

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies on N-Methyl-4-methoxyphenethylamine are not publicly available. The values represent the kind of output generated from such a study.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. epstem.netnih.gov DFT is a computational method that models the electron density of a system to determine its energy and other properties. epstem.net These calculations provide deep insights into the intrinsic characteristics of a molecule, which govern its reactivity and interactions.

For N-Methyl-4-methoxyphenethylamine, DFT calculations can determine a range of electronic properties that are crucial for understanding its chemical behavior. arxiv.org

Charge on Nitrogen: The partial charge on the nitrogen atom of the methylamino group is a key determinant of its ability to act as a hydrogen bond acceptor and to form ionic interactions (salt bridges) with acidic residues (like aspartic or glutamic acid) in a receptor binding pocket. A more negative charge suggests a stronger potential for such interactions.

Hardness and Softness: Chemical hardness (η) and its inverse, softness (S), are concepts derived from DFT that describe the resistance of a molecule to a change in its electron distribution. A "soft" molecule is more polarizable and generally more reactive, while a "hard" molecule is less so. These parameters can help predict the types of chemical reactions the molecule might undergo.

Ionization Energy: The ionization energy is the minimum energy required to remove an electron from the molecule. It is an indicator of the molecule's ability to be oxidized, which is relevant for its metabolic profile, as many drug-metabolizing enzymes, like cytochromes P450, catalyze oxidative reactions. nih.gov

Calculated Electronic Properties of N-Methyl-4-Methoxyphenethylamine (Illustrative DFT Data)

PropertyValue (Hypothetical)Significance
Charge on Nitrogen (e)-0.45Indicates potential for strong hydrogen bonding and ionic interactions.
Dipole Moment (Debye)2.15 DSuggests moderate polarity, influencing solubility and binding.
Hardness (η)3.2 eVDescribes the molecule's resistance to electronic change.
Ionization Energy (IE)8.1 eVRelates to the ease of oxidation and potential metabolic pathways.
Softness (S)0.31 eV⁻¹Indicates the molecule's polarizability and general reactivity.

Note: The data in this table is hypothetical and for illustrative purposes. The values are representative of what would be obtained from DFT calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. mit.edu An MD simulation provides a "movie" of molecular motion, allowing researchers to study the dynamic behavior of a system, such as a ligand in solution or a ligand-receptor complex. rsc.org

For N-Methyl-4-methoxyphenethylamine, an MD simulation could be used to:

Explore Conformational Flexibility: Analyze the different shapes (conformations) the molecule can adopt in an aqueous environment and determine their relative stabilities.

Validate Docking Poses: Assess the stability of the binding orientation predicted by molecular docking. nih.gov A stable pose will remain consistent throughout the simulation, whereas an unstable one will quickly change.

Analyze Ligand-Receptor Interactions: Observe the dynamic nature of the interactions between the ligand and the receptor, including the formation and breaking of hydrogen bonds and the fluctuation of interaction energies over time. nih.gov

MD simulations are computationally intensive but offer a more realistic and dynamic picture of molecular interactions than the static view provided by docking. mit.edu

Structure-Based Drug Design for N-Methyl-4-Methoxyphenethylamine Analogues

Structure-based drug design utilizes the 3D structural information of a target receptor to design new, more potent, or more selective ligands. The insights gained from molecular docking, DFT, and MD simulations of N-Methyl-4-methoxyphenethylamine would form the foundation for such an effort.

For instance, if docking and MD simulations revealed that the methoxy (B1213986) group at the 4-position fits into a specific hydrophobic pocket but could be slightly larger to optimize van der Waals contacts, new analogues with ethoxy or propoxy groups could be designed and evaluated computationally. Similarly, if the N-methyl group is shown to have steric clashes with a particular residue, analogues with a simple amino group (like 4-MPEA) or a larger N-ethyl group could be synthesized and tested to probe the structure-activity relationship (SAR). nih.gov

This iterative cycle of design, computational evaluation, and subsequent synthesis and experimental testing is a cornerstone of modern medicinal chemistry, allowing for the refinement of a lead compound like N-Methyl-4-methoxyphenethylamine to achieve a desired pharmacological profile.

Future Directions and Emerging Research Areas for N Methyl 4 Methoxyphenethylamine

Development of More Selective and Potent Derivatives

A critical avenue of future research lies in the rational design and synthesis of novel derivatives of N-Methyl-4-methoxyphenethylamine. The goal is to create analogues with enhanced selectivity and potency for specific biological targets. Structure-activity relationship (SAR) studies will be instrumental in this endeavor. ebi.ac.uknih.gov By systematically modifying the chemical scaffold of the molecule, researchers can identify the key structural features that govern its binding affinity and functional activity at various receptors and enzymes.

For instance, research has demonstrated that modifications to the phenethylamine (B48288) backbone can significantly alter a compound's interaction with monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. nih.govdocumentsdelivered.com Future work could explore how different substitutions on the aromatic ring or the ethylamine (B1201723) side chain of N-Methyl-4-methoxyphenethylamine influence its inhibitory profile on MAO-A and MAO-B. The development of derivatives with high selectivity for a particular MAO isoform could offer more targeted therapeutic effects with potentially fewer side effects.

Furthermore, drawing inspiration from research on other psychoactive compounds, medicinal chemists can explore the introduction of various functional groups to modulate receptor interactions. For example, studies on diphenethylamines have shown that the nature of the N-substituent plays a crucial role in the binding and activation of opioid receptors. nih.gov Similar strategies could be employed to fine-tune the activity of N-Methyl-4-methoxyphenethylamine derivatives at serotonin (B10506), dopamine (B1211576), or other relevant receptor systems. The ultimate aim is to generate a library of compounds with a range of potencies and selectivities, providing valuable tools for both pharmacological research and potential therapeutic development.

Advanced In Vitro and In Vivo Models for Efficacy and Safety Assessment

To thoroughly characterize the biological effects of N-Methyl-4-methoxyphenethylamine and its derivatives, the development and utilization of advanced preclinical models are paramount. Traditional cell cultures and animal models, while valuable, may not fully recapitulate the complexity of human physiology and disease.

Advanced In Vitro Models:

The emergence of organ-on-a-chip technology offers a revolutionary platform for assessing the efficacy and safety of novel compounds. nih.govamegroups.orgnih.govemulatebio.comresearchgate.net These microfluidic devices contain living human cells cultured in a way that mimics the structure and function of human organs, such as the liver, kidney, and brain. nih.govamegroups.orgnih.govemulatebio.comresearchgate.net A "liver-on-a-chip," for example, could be used to study the metabolism of N-Methyl-4-methoxyphenethylamine and identify any potential hepatotoxic metabolites in a human-relevant system. nih.govresearchgate.net Similarly, a "brain-on-a-chip" could provide insights into its effects on neuronal activity and blood-brain barrier penetration. amegroups.org

The table below illustrates potential applications of organ-on-a-chip models in the study of N-Methyl-4-methoxyphenethylamine:

Organ-on-a-Chip ModelPotential Application for N-Methyl-4-methoxyphenethylamine Research
Liver-Chip Investigate metabolic pathways and potential for drug-induced liver injury. emulatebio.comresearchgate.net
Kidney-Chip Assess potential for nephrotoxicity and clearance mechanisms. nih.govemulatebio.com
Brain-Chip Study neurophysiological effects, blood-brain barrier transport, and potential neurotoxicity. amegroups.org
Gut-Chip Examine oral bioavailability and first-pass metabolism.
Multi-Organ-Chip Evaluate systemic effects and organ-organ interactions. amegroups.org

Advanced In Vivo Models:

In parallel, the refinement of in vivo models is crucial. The use of genetically engineered animal models that better mimic human disease states can provide more predictive data on the therapeutic potential of N-Methyl-4-methoxyphenethylamine. Furthermore, employing sophisticated behavioral paradigms can offer a more nuanced understanding of its psychoactive and behavioral effects.

Investigation of N-Methyl-4-Methoxyphenethylamine in Combination Therapies

The therapeutic potential of N-Methyl-4-methoxyphenethylamine may be significantly enhanced when used in conjunction with other treatment modalities, a concept that is gaining traction in the broader field of psychoactive substance research.

Psychedelic-Assisted Psychotherapy:

One of the most promising areas of investigation is the potential role of N-Methyl-4-methoxyphenethylamine in psychedelic-assisted psychotherapy (PAP). nih.govyoutube.comnih.govresearchgate.net In this therapeutic model, a psychoactive compound is administered in a limited number of sessions as an adjunct to a structured psychotherapy program. Research with other substances like psilocybin and MDMA has shown that this approach can lead to significant and lasting improvements in conditions such as depression, post-traumatic stress disorder (PTSD), and anxiety. nih.govyoutube.comclinicaltrials.gov Future clinical trials could explore whether N-Methyl-4-methoxyphenethylamine, when administered in a controlled and supportive setting, can facilitate the psychotherapeutic process and improve clinical outcomes for a range of mental health conditions.

Combination with Other Pharmacological Agents:

Another avenue of research is the investigation of N-Methyl-4-methoxyphenethylamine in combination with other pharmacological agents. For example, its potential interaction with selective serotonin reuptake inhibitors (SSRIs) or other antidepressants could be explored to see if synergistic effects can be achieved. However, any such combination studies would require rigorous preclinical safety testing to rule out potential adverse drug-drug interactions. nih.gov

Exploring Novel Therapeutic Targets and Mechanisms of Action

While initial research suggests that N-Methyl-4-methoxyphenethylamine may interact with the monoaminergic system, its full spectrum of biological targets remains to be elucidated. nih.govdocumentsdelivered.com Future research should aim to uncover novel therapeutic targets and further delineate its mechanisms of action.

Furthermore, advanced molecular biology techniques, such as transcriptomics and proteomics, can be used to investigate how N-Methyl-4-methoxyphenethylamine alters gene and protein expression in relevant cell types and tissues. This can provide a more comprehensive understanding of the downstream signaling pathways and cellular processes that are modulated by the compound. The identification of novel targets and mechanisms will be crucial for guiding the development of more specific and effective therapies. nih.govresearchgate.net

Application of Artificial Intelligence and Machine Learning in Research on N-Methyl-4-Methoxyphenethylamine

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize drug discovery and development, and these powerful computational tools can be applied to accelerate research on N-Methyl-4-methoxyphenethylamine. nih.govnih.govlanl.govyoutube.comyoutube.com

De Novo Drug Design:

Generative AI models can be used for de novo drug design, creating novel molecular structures with desired pharmacological properties. nih.gov By learning from vast datasets of chemical structures and their biological activities, these algorithms can propose new derivatives of N-Methyl-4-methoxyphenethylamine that are optimized for potency, selectivity, and pharmacokinetic properties.

Predictive Modeling:

Machine learning algorithms can be trained to predict various properties of N-Methyl-4-methoxyphenethylamine and its analogues, such as their binding affinity to specific targets, their metabolic stability, and their potential for toxicity. nih.gov This can help to prioritize which compounds to synthesize and test in the laboratory, thereby saving time and resources. For example, AI can be used to predict the three-dimensional structure of target proteins, which can then be used for virtual screening and molecular docking studies to predict how N-Methyl-4-methoxyphenethylamine and its derivatives will bind. nih.govnih.gov

The table below summarizes some potential applications of AI and ML in N-Methyl-4-methoxyphenethylamine research:

AI/ML ApplicationDescription
De Novo Design Generate novel derivatives with optimized properties. nih.gov
Virtual Screening Predict the binding of compounds to target proteins. nih.gov
ADMET Prediction Forecast the absorption, distribution, metabolism, excretion, and toxicity of new molecules.
Structure Prediction Model the 3D structure of target proteins. nih.gov
Data Analysis Analyze large datasets from high-throughput screening and -omics studies.

Standardization of Research Methodologies for N-Methyl-4-Methoxyphenethylamine Studies

As research into N-Methyl-4-methoxyphenethylamine and other novel psychoactive substances (NPS) expands, the need for standardized research methodologies becomes increasingly critical. nih.govnih.govoup.comojp.govresearchgate.net Standardization ensures the quality, reproducibility, and comparability of data across different studies and research groups.

Key areas for standardization include:

Chemical Purity and Characterization: All studies should use N-Methyl-4-methoxyphenethylamine of a high and verified purity, with detailed analytical characterization provided.

Preclinical Study Design: There is a need for consensus on the most appropriate animal models, behavioral assays, and toxicological endpoints for evaluating compounds like N-Methyl-4-methoxyphenethylamine. nih.gov

Clinical Trial Protocols: For any future clinical investigations, the development of standardized protocols for participant screening, therapeutic context (set and setting), and outcome measures will be essential. nih.gov

Data Reporting: The adoption of standardized data reporting guidelines will facilitate meta-analyses and systematic reviews, allowing for a more robust evaluation of the evidence base.

Establishing best practices for research on N-Methyl-4-methoxyphenethylamine will not only enhance the scientific rigor of the field but also be crucial for navigating the regulatory landscape for novel therapeutic agents. ojp.gov

Pharmacogenomics and Personalized Medicine Approaches

The response to any therapeutic agent can vary significantly between individuals due to genetic factors. Pharmacogenomics, the study of how genes affect a person's response to drugs, holds the key to developing personalized medicine approaches for N-Methyl-4-methoxyphenethylamine. nih.govhumanjournals.commdpi.comemanresearch.orgnih.gov

Future research should investigate the role of genetic polymorphisms in genes encoding for drug-metabolizing enzymes (such as cytochrome P450s), drug transporters, and drug targets (such as serotonin and dopamine receptors) in modulating the pharmacokinetic and pharmacodynamic effects of N-Methyl-4-methoxyphenethylamine. nih.govdovepress.com For example, studies on other stimulant drugs have shown that variations in genes related to the dopamine system can influence individual responses. nih.govmdpi.com

Identifying genetic biomarkers that predict an individual's response to N-Methyl-4-methoxyphenethylamine could allow for the tailoring of treatment to maximize efficacy and minimize the risk of adverse effects. This personalized approach is the future of medicine and will be essential for the responsible and effective clinical translation of novel therapeutic agents. nih.govmdpi.comemanresearch.org

Environmental and Ecopharmacological Considerations

The study of a compound's environmental footprint, from its release and persistence to its effects on ecosystems, is a critical area of modern chemical and toxicological research. For N-Methyl-4-methoxyphenethylamine, this field of inquiry is nascent, with significant gaps in the scientific literature. The following sections detail the current understanding of its environmental presence and the pressing need for ecopharmacological research.

Environmental Fate and Persistence

The journey of N-Methyl-4-methoxyphenethylamine through the environment, including its stability and degradation, is largely uncharacterized. As a compound found in nature and also associated with illicit synthesis, its potential pathways into the environment are twofold: natural release from botanical sources and anthropogenic release through manufacturing waste, human excretion, and improper disposal. nih.govaic.gov.auresearchgate.net

Currently, there is a significant lack of empirical data on its persistence in key environmental compartments such as soil and water. Safety data sheets for the compound often state that information on its persistence, degradability, bioaccumulative potential, and soil mobility is unavailable. echemi.com One assessment classifies it as "slightly hazardous for water," advising that large quantities should not be allowed to enter groundwater, water courses, or sewage systems. caymanchem.com

The environmental fate of related amphetamine-type stimulants (ATS) suggests that these compounds can be persistent. For instance, studies on chemicals associated with clandestine drug laboratories show that while some precursors degrade quickly, many related compounds degrade very slowly in soil. aic.gov.au Wastewater-based epidemiology has become a crucial tool for monitoring the use of illicit drugs and new psychoactive substances (NPS), indicating that these compounds and their metabolites are continuously introduced into aquatic environments via sewage systems. researchgate.netucm.esedulll.gr While specific monitoring for N-Methyl-4-methoxyphenethylamine is not widely reported, its analogues like para-methoxyamphetamine (PMA) and para-methoxy-N-methylamphetamine (PMMA) have been detected in wastewater, sometimes at notable concentrations. ucm.es This suggests a probable environmental entry route for N-Methyl-4-methoxyphenethylamine.

Ecotoxicity and Biological Effects on Non-Target Organisms

The potential for N-Methyl-4-methoxyphenethylamine to cause harm to wildlife and ecosystems is almost entirely unexplored. Ecotoxicological data, which would detail the compound's effects on a range of organisms from microbes to fish, is scarce. Safety data sheets frequently report that no data is available on its toxicity to daphnia (water fleas), algae, or microorganisms, which are standard indicator species in ecotoxicology. echemi.com One database provides a predicted, non-experimental value for fish aquatic toxicity, but the basis for this prediction is not detailed. plantaedb.com

The compound's natural occurrence in various plant species, including certain cacti and Eriogonum species (wild buckwheat), implies that some organisms have co-evolved with it. researchgate.netcanada.ca N-Methyl-4-methoxyphenethylamine has been identified in species such as Lepidocoryphantha runyonii. researchgate.netresearchgate.net The concentration of such alkaloids in plants can be influenced by environmental conditions, which may, in turn, affect organisms that interact with these plants. canada.ca However, the ecological implications of this presence—such as its role in herbivore deterrence or its effects on pollinators—have not been investigated. The impact of potentially higher, anthropogenically-derived concentrations in the environment remains a significant unknown.

Data Tables

The following tables summarize the limited available information regarding the environmental and ecotoxicological profile of N-Methyl-4-methoxyphenethylamine.

Table 1: Environmental Fate and Ecotoxicity Data Availability for N-Methyl-4-methoxyphenethylamine

Parameter Finding Source(s)
Persistence & Degradability No data available echemi.com
Bioaccumulative Potential No data available echemi.com
Mobility in Soil No data available echemi.com
Aquatic Hazard Classified as "slightly hazardous for water" caymanchem.com
Toxicity to Daphnia No data available echemi.com
Toxicity to Algae No data available echemi.com
Toxicity to Microorganisms No data available echemi.com

| Fish Aquatic Toxicity | Predicted value exists (data not specified) | plantaedb.com |

Table 2: Natural Sources of N-Methyl-4-methoxyphenethylamine

Plant Species Family Finding Source(s)
Lepidocoryphantha runyonii Cactaceae Identified as a natural constituent. researchgate.netresearchgate.net
Eriogonum Species Polygonaceae Presence of the compound reported. canada.ca
Coryphantha macromeris Cactaceae Detected at 0.004% of dry weight. troutsnotes.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Methyl 4-Methoxyphenethylamine, and how are they optimized for yield and purity?

  • Methodology :

  • Copper-catalyzed amination : Aryl bromides react with primary alkylamines under mild conditions (e.g., CuI catalyst, 1,10-phenanthroline ligand, and K3_3PO4_4 base) to form N-alkylated derivatives. Reaction optimization involves adjusting solvent polarity (e.g., toluene or DMF) and temperature (80–110°C) to improve yields .
  • Reductive alkylation : Primary amines like 4-methoxyphenethylamine are methylated using formaldehyde and a reducing agent (e.g., NaBH4_4) in methanol. Purity is enhanced via recrystallization or column chromatography (silica gel, chloroform/methanol eluent) .
    • Quality Control : Purity ≥98% is confirmed via GC-MS, HPLC, and 1^1H-NMR. Batch-specific certificates of analysis (COA) include retention times and spectral matches .

Q. How is this compound characterized structurally and analytically?

  • Analytical Techniques :

  • HR-ESI-MS : Determines molecular formula (e.g., C10_{10}H15_{15}NO, [M+H]+^+ at m/z 166.1234) and fragmentation patterns .
  • NMR Spectroscopy : 1^1H-NMR signals (e.g., δ 2.45 ppm for N–CH3_3, δ 3.78 ppm for OCH3_3) confirm substitution patterns. 13^{13}C-NMR verifies aromatic and aliphatic carbons .
  • Melting Point and Density : Physical properties (e.g., 1.031 g/mL at 20°C) are cross-referenced with literature for batch consistency .

Q. What are the known biochemical interactions of this compound with enzymes like monoamine oxidase (MAO)?

  • Inhibition Studies :

  • Substrate-Specific Effects : N-Methyl derivatives inhibit MAO activity when tyramine is the substrate but show no inhibition with tryptamine. This suggests competitive binding dependent on substrate structure .
  • Kinetic Assays : MAO activity is measured spectrophotometrically (e.g., monitoring kynuramine oxidation at 316 nm). IC50_{50} values are calculated using nonlinear regression .

Advanced Research Questions

Q. How can this compound be integrated into polymer matrices for controlled drug delivery, and what factors influence release kinetics?

  • Polymer Synthesis :

  • Polyorganophosphazenes : Co-substitution with 4-methoxyphenethylamine and 4-methoxybenzylamine enhances hydrophilicity. Crosslinking density (e.g., using glutaraldehyde) modulates swelling and drug release rates .
    • Release Kinetics :
  • In Vitro Models : Drugs like 5-fluorouracil are loaded into polymer beads. Release profiles (pH 7.4, 37°C) are analyzed via UV-Vis (λmax_{\text{max}} = 265 nm). Data fit to Higuchi or Korsmeyer-Peppas models to determine diffusion mechanisms .

Q. How do researchers resolve contradictions in reported MAO inhibition data for this compound derivatives?

  • Experimental Design :

  • Enzyme Source Variability : Compare MAO isoforms (MAO-A vs. MAO-B) from different tissues (e.g., rat liver vs. human recombinant).
  • Substrate Competition : Use radiolabeled substrates (e.g., 14^{14}C-tyramine) to quantify inhibition under varying substrate concentrations .
    • Statistical Analysis : Multivariate ANOVA identifies confounding variables (e.g., pH, temperature). Meta-analysis of published IC50_{50} values clarifies structure-activity relationships .

Q. What in vivo models are suitable for studying the antifibrotic effects of this compound, and how are outcomes quantified?

  • Animal Models :

  • Bleomycin-Induced Pulmonary Fibrosis : Rats are intratracheally administered bleomycin (5 mg/kg), followed by daily oral doses of the compound (10–50 mg/kg). Hydrochloride salts improve solubility .
    • Outcome Measures :
  • Histopathology : Lung sections stained with Masson’s trichrome quantify collagen deposition.
  • Biomarkers : Serum TGF-β1 and hydroxyproline levels are measured via ELISA and colorimetric assays, respectively .

Q. How does structural modification of this compound impact its pharmacokinetics and metabolic stability?

  • Metabolic Profiling :

  • Microsomal Assays : Incubate with rat liver microsomes (RLM) and NADPH. LC-MS/MS identifies metabolites (e.g., O-demethylation products).
  • CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates .
    • Pharmacokinetic Parameters :
  • Half-Life (t1/2_{1/2}) : Calculated from plasma concentration-time curves after IV/oral administration in rodents.
  • Bioavailability : Compare AUC0_{0-∞} for different formulations (e.g., free base vs. hydrochloride) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.